2-({[(1-Phenyl-1H-tetraazol-5-YL)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxamide
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Overview
Description
2-({[(1-Phenyl-1H-tetraazol-5-YL)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxamide is a complex organic compound with the molecular formula C17H16N6O2S2 and a molecular weight of 400.484 g/mol . This compound is notable for its unique structure, which includes a tetraazole ring, a thiophene ring, and a carboxamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1-Phenyl-1H-tetraazol-5-YL)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxamide typically involves multiple steps. One common method includes the reaction of 1-phenyl-1H-tetrazole-5-thiol with an appropriate acylating agent to form the sulfanylacetyl intermediate. This intermediate is then reacted with a cyclopenta[b]thiophene derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity, while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2-({[(1-Phenyl-1H-tetraazol-5-YL)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl and carboxamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2-({[(1-Phenyl-1H-tetraazol-5-YL)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 2-({[(1-Phenyl-1H-tetraazol-5-YL)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 2-({[(3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxamide
- 2-({[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxamide
- 2-({[(4-Oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxamide
Uniqueness
The uniqueness of 2-({[(1-Phenyl-1H-tetraazol-5-YL)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxamide lies in its combination of a tetraazole ring and a thiophene ring, which imparts distinctive chemical properties and potential biological activities .
Properties
Molecular Formula |
C17H16N6O2S2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C17H16N6O2S2/c18-15(25)14-11-7-4-8-12(11)27-16(14)19-13(24)9-26-17-20-21-22-23(17)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H2,18,25)(H,19,24) |
InChI Key |
GTOLEMVNFVMTQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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